1-ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-17-10-14(11(2)16-17)15-9-12-5-7-13(18-3)8-6-12/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
KDUWPZYCDXIUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Base : Potassium carbonate (KCO) is preferred due to its mild basicity and solubility in polar aprotic solvents.
-
Solvent : Dimethylformamide (DMF) facilitates reagent dissolution and enhances reaction kinetics at elevated temperatures (80–100°C).
-
Time : Reactions typically require 12–24 hours for completion, with prolonged durations improving yields marginally.
Table 1: Alkylation Method Parameters
| Parameter | Value/Detail |
|---|---|
| Reagent Ratio | 1:1 (amine:benzyl chloride) |
| Solvent | DMF |
| Temperature | 80–100°C |
| Base | KCO (2 equivalents) |
| Yield (Reported) | 70–85% (crude); 90%+ after purification |
Purification involves column chromatography using ethyl acetate/hexane (4:6) to isolate the product. Industrial adaptations employ continuous flow reactors to enhance throughput and reduce side-product formation.
Reductive Amination Approach
An alternative route leverages reductive amination between 1-ethyl-3-methyl-1H-pyrazol-4-amine and 4-methoxybenzaldehyde, circumventing the need for benzyl halides. This method is advantageous for avoiding alkylation by-products.
Reaction Scheme:
Key Variations and Catalytic Systems
-
Reducing Agents : Sodium triacetoxyborohydride (NaBH(OAc)) in dichloroethane (DCE) or sodium cyanoborohydride (NaBHCN) in methanol.
-
Acidic Additives : Acetic acid (1 equivalent) protonates the imine intermediate, accelerating reduction.
-
Solvent Compatibility : Methanol and tetrahydrofuran (THF) are effective, though DCE minimizes side reactions.
Table 2: Reductive Amination Parameters
| Parameter | Value/Detail |
|---|---|
| Reagent Ratio | 1:1 (amine:aldehyde) |
| Solvent | DCE or MeOH |
| Temperature | 25°C (ambient) |
| Reducing Agent | NaBH(OAc) or NaBHCN |
| Yield (Reported) | 65–75% (crude); 85% after purification |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted aldehyde and reducing by-products.
Two-Phase Alkylation Using Weak Bases
A patent-derived method optimizes alkylation in a biphasic system, enhancing yield and reducing hydrolysis. This approach isolates the product in the organic phase, simplifying extraction.
Procedure Overview:
-
Base Selection : Sodium bicarbonate (NaHCO) or potassium carbonate (KCO) in water.
-
Solvent System : Toluene or xylene forms the organic phase, while the aqueous phase contains the base.
-
Reaction Dynamics : The benzyl chloride reacts at the interface, minimizing aqueous degradation.
Table 3: Two-Phase Alkylation Conditions
| Parameter | Value/Detail |
|---|---|
| Organic Solvent | Toluene |
| Aqueous Base | KCO (10% w/v) |
| Temperature | 60–70°C |
| Reaction Time | 3–5 hours |
| Yield (Reported) | 75–80% (crude); 95% after distillation |
This method is scalable for industrial production, with distillation yielding high-purity product.
Comparative Analysis of Synthesis Routes
Table 4: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional Alkylation | 85 | 95 | High | Moderate |
| Reductive Amination | 75 | 90 | Moderate | High |
| Two-Phase Alkylation | 80 | 95 | High | Low |
-
Conventional Alkylation : Preferred for large-scale synthesis due to straightforward protocols.
-
Reductive Amination : Suitable for labs lacking benzyl chloride, albeit with lower yields.
-
Two-Phase Systems : Ideal for moisture-sensitive reactions, though solvent costs are higher.
Industrial Adaptations and Process Optimization
Continuous flow reactors outperform batch systems in the alkylation method, achieving 90% conversion in 2 hours. Automated systems integrate in-line purification, reducing manual intervention. Catalyst recycling (e.g., KCO recovery) further enhances sustainability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine exhibits significant biological activities, making it a candidate for further investigation in various fields:
-
Anticancer Activity :
- Studies have suggested that compounds within the pyrazole family, including this compound, may inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, its structural modifications can enhance potency against certain cancer types .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthetic Applications
The synthesis of 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine typically involves several key steps that are optimized for higher yields and purity. The synthetic pathway usually includes:
- Formation of the pyrazole ring through condensation reactions.
- Substitution reactions involving the ethyl and methoxybenzyl groups.
These methods are critical for producing the compound with desired characteristics for further applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the effectiveness of 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine against specific cancer cell lines. The compound was tested for its ability to induce apoptosis in these cells, showing a significant reduction in viability compared to control groups. This suggests its potential as a lead compound for developing anticancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Results indicated that it exhibited notable inhibitory effects, particularly against resistant strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Positional Isomers: 3-Methoxy vs. 4-Methoxy Substitution
A key structural analog is 1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1856066-93-7, ). The substitution of the methoxy group from the para (4-) to meta (3-) position on the benzyl ring alters electronic and steric properties. The para-substitution in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the meta isomer.
Trifluoromethyl Substitution: Electronic Effects
1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS: 188689-64-7, ) replaces the methyl group at position 3 with a trifluoromethyl group. The electron-withdrawing CF₃ group increases lipophilicity (logP) and metabolic stability, making it more resistant to oxidative degradation.
Heterocyclic Variations: Pyridine and Imidazo[1,2-a]pyridine Derivatives
Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () incorporate a pyridine ring instead of the benzyl group. The pyridine’s nitrogen introduces additional hydrogen-bonding capabilities, which may enhance binding affinity to metal-containing enzymes (e.g., kinases). Conversely, the 4-methoxybenzyl group in the target compound offers greater hydrophobicity, favoring membrane penetration .
Another derivative, [4-(1-Methyl-1H-pyrazol-4-yl)-benzyl]-{6-[7-(3-pyrrolidin-1-yl-propoxy)-imidazo[1,2-a]pyridin-3-yl]-pyrimidin-4-yl}-amine (), integrates an imidazo[1,2-a]pyridine-pyrrolidinylpropoxy chain. This extension likely improves solubility and pharmacokinetic profiles but introduces synthetic complexity compared to the simpler benzylamine in the target compound .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | ~281.78 | 4-methoxybenzyl, ethyl, methyl | ~2.5 | Moderate (PBS) |
| 1-ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine | 281.78 | 3-methoxybenzyl | ~2.7 | Slightly lower |
| 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | 179.14 | CF₃ | ~3.1 | Low (hydrophobic) |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | 215 ([M+H]⁺) | Pyridine, cyclopropyl | ~1.8 | High (polar) |
Biological Activity
1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features including an ethyl group, a methoxybenzyl moiety, and a methyl group on the pyrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈N₃O
- Molecular Weight : Approximately 246.31 g/mol
- CAS Number : 1856057-25-4
The compound's structure allows for diverse interactions within biological systems, which may contribute to its pharmacological properties. The presence of the methoxy group enhances solubility and reactivity, potentially influencing its bioavailability and efficacy.
Anticancer Properties
Research indicates that derivatives of pyrazole, including 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, exhibit significant anticancer activity. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine | MDA-MB-231 | TBD | Induces apoptosis via caspase activation |
| 7d (similar structure) | MDA-MB-231 | 1.0 | Microtubule destabilization |
| 10c (similar structure) | HepG2 | TBD | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been suggested through preliminary studies indicating its ability to modulate inflammatory pathways. Pyrazole derivatives are known for their role as COX inhibitors, which are crucial in the inflammatory response .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine | COX-2 | TBD |
| Compound A (similar structure) | COX-1/COX-2 | 54.65 (Diclofenac Standard) |
The biological activity of 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine can be attributed to several mechanisms:
- Microtubule Destabilization : Similar compounds have shown effectiveness in disrupting microtubule assembly, which is critical for cancer cell division.
- Apoptosis Induction : Evidence suggests that this compound may enhance caspase activity, leading to increased apoptosis in cancer cells.
- Enzyme Inhibition : The ability to inhibit cyclooxygenase enzymes contributes to its anti-inflammatory effects.
Case Studies
Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activities. For example, a study highlighted the synthesis of several compounds leading to significant inhibition of tumor cell growth at low concentrations .
In another case study, compounds structurally related to 1-Ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine were tested for their effects on cell cycle progression in cancer cells, showing promising results in inducing G2/M phase arrest.
Q & A
Q. What are the established synthesis routes for 1-ethyl-N-(4-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine, and what are their critical reaction parameters?
The synthesis typically involves:
- Step 1 : Formation of the pyrazole core via condensation of hydrazine derivatives with β-keto esters or diketones.
- Step 2 : Alkylation at the pyrazole N1 position using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃) .
- Step 3 : Introduction of the 4-methoxybenzylamine group via nucleophilic substitution or reductive amination. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and catalyst selection (e.g., CuBr for Ullmann-type couplings) . Yields range from 17–40% depending on purification methods (e.g., column chromatography with ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated in synthetic workflows?
Standard characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethyl at N1, methoxybenzyl at C4) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., [M+H] at m/z 260.2) .
- X-ray Crystallography : For unambiguous confirmation, SHELX software is used for refinement, though challenges arise due to crystal twinning or low-resolution data .
Q. What preliminary biological screening data exist for this compound?
While direct data are limited, structurally analogous pyrazoles exhibit:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Enzyme Inhibition : IC of 10–50 µM against kinases or inflammatory mediators (e.g., COX-2) . Screening protocols involve in vitro assays (e.g., MTT for cytotoxicity) and target-specific biochemical assays .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., varying IC50_{50}50 values) be resolved?
Discrepancies often arise from:
- Assay Conditions : Differences in buffer pH, cofactor availability, or cell line variability (e.g., HEK293 vs. HeLa) .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) skew results; HPLC purity >95% is essential .
- Target Polymorphism : Genetic variations in biological targets (e.g., kinase isoforms) . Mitigation strategies include orthogonal assay validation and batch-to-batch QC via LC-MS .
Q. What computational approaches optimize the compound’s binding affinity for specific receptors?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., serotonin receptors). The methoxybenzyl group shows π-π stacking with aromatic residues .
- QSAR Studies : Substituent effects (e.g., ethyl vs. methyl at N1) correlate with logP and binding energy (∆G ≤ -8 kcal/mol) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .
Q. What strategies improve synthetic yield and scalability for this compound?
- Catalyst Optimization : Replacing CuBr with Pd(OAc)₂ increases coupling efficiency (yield ↑15%) .
- Flow Chemistry : Continuous reactors reduce reaction time (from 48h to 6h) and improve mixing for exothermic steps .
- Solvent Screening : Switch from DMSO to DMAc reduces byproduct formation (e.g., elimination products) .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH Stability : Degrades rapidly at pH <3 (e.g., gastric conditions) due to protonation of the amine group. Buffered formulations (pH 6–7) enhance shelf life .
- Thermal Stability : Decomposition observed at >150°C (TGA data), requiring lyophilization for long-term storage . Accelerated stability testing (40°C/75% RH for 6 months) is recommended .
Methodological Considerations
Q. What analytical techniques resolve structural ambiguities in closely related derivatives?
- 2D NMR (HSQC, HMBC) : Differentiates regioisomers (e.g., N1 vs. N2 substitution) .
- X-ray Powder Diffraction (XRPD) : Identifies polymorphic forms; critical for patent applications .
- IR Spectroscopy : Confirms functional groups (e.g., NH stretch at 3298 cm for primary amines) .
Q. How are reaction intermediates monitored in real-time to prevent side-product formation?
- Inline FTIR : Tracks carbonyl intermediates (e.g., 1700–1750 cm) during condensation .
- LC-MS : Detects early-stage byproducts (e.g., dimerization) with a mass error <5 ppm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
